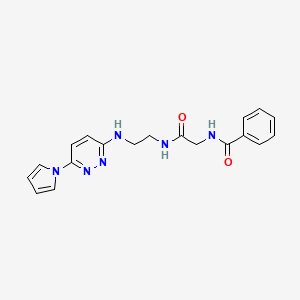

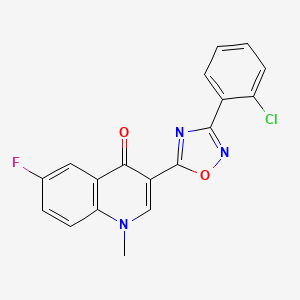

![molecular formula C20H22ClN3O2 B2514681 N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide CAS No. 873093-85-7](/img/structure/B2514681.png)

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its pharmacological properties. Benzimidazole derivatives are often explored for their potential as therapeutic agents in various diseases due to their diverse biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids, followed by N-alkylation. For instance, the synthesis of six new 2-aryl-N-biphenyl benzimidazoles was achieved starting with these precursors, as described in one of the studies . Similarly, other derivatives, such as those mentioned in the first paper, were synthesized and examined for their antioxidant properties . These processes often involve standard organic synthesis methods, including the use of high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific compound would have additional substituents, such as a 2-chlorophenoxy propyl group and a methylacetamide moiety. The crystal structure of related compounds, such as methyl 4′-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, has been determined by single-crystal X-ray diffraction, which provides insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, as part of their synthesis. For example, the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with 1-chloromethylbenzene was performed to obtain targeted derivatives . These reactions are typically carried out in specific environments, such as dimethylformamide with excess potassium carbonate, and at controlled temperatures to ensure the desired modifications to the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the dihedral angles between the benzene ring and the acetamide group, as well as between the aromatic ring and the chloracetyl group, can affect the compound's crystalline properties, as observed in the structure of 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide . The intermolecular hydrogen bonding can lead to the formation of dimers in the crystal lattice, which can impact the compound's solubility and stability . Additionally, the presence of substituents like chloro groups can influence the compound's reactivity and interaction with biological targets, as seen in the evaluation of antioxidant properties and anticonvulsant activity .

Applications De Recherche Scientifique

Neuropeptide Y Y1 Receptor Antagonists

A study on novel benzimidazoles derivatives aimed at developing selective neuropeptide Y (NPY) Y1 receptor antagonists for antiobesity drugs highlighted the synthesis and evaluation of compounds with a chlorophenoxy)methyl group and various piperidinylalkyl groups. This research indicated the potential of such compounds in selectively targeting Y1 receptors, which could have implications for obesity treatment (Zarrinmayeh et al., 1998).

Antimicrobial and Cytotoxic Activities

Another research focused on 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their derivatives, showcasing their synthesis and evaluation for antibacterial and cytotoxic properties. This study is an example of how benzimidazole derivatives can be engineered to fight bacterial infections and assess their cytotoxicity, potentially paving the way for new therapeutic agents (Noolvi et al., 2014).

Corrosion Inhibition

Research on heterocyclic benzimidazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrated their effectiveness. By synthesizing and characterizing benzimidazole derivatives and studying their inhibitory properties, this research contributes to developing more efficient corrosion prevention strategies for industrial applications (Rouifi et al., 2020).

Anticonvulsant Activity

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was investigated for their affinity to GABAergic biotargets and anticonvulsant activity. This study highlights the process of designing and synthesizing compounds with potential anticonvulsant effects, demonstrating the diverse therapeutic potential of benzimidazole derivatives (El Kayal et al., 2022).

Agricultural Applications

A study on the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications illustrated how benzimidazole derivatives could be utilized in carrier systems to enhance the delivery and efficacy of fungicides. This research showcases the potential of benzimidazole derivatives in improving agricultural practices by providing more efficient and less toxic fungicide delivery systems (Campos et al., 2015).

Propriétés

IUPAC Name |

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-17-9-4-5-10-18(17)24(20)12-7-13-26-19-11-6-3-8-16(19)21/h3-6,8-11H,7,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCXEFANYNFRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

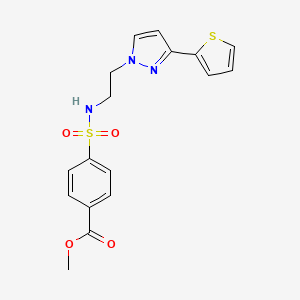

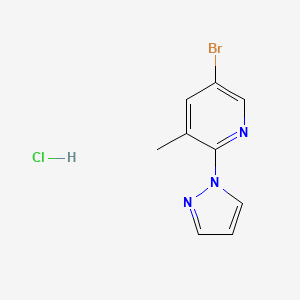

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)

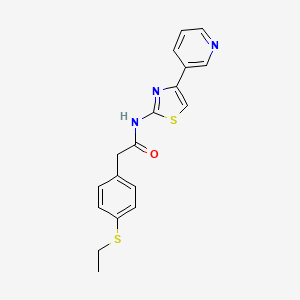

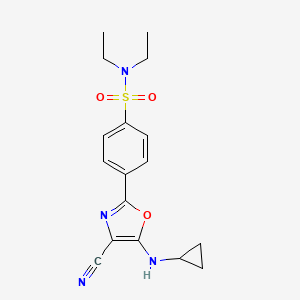

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

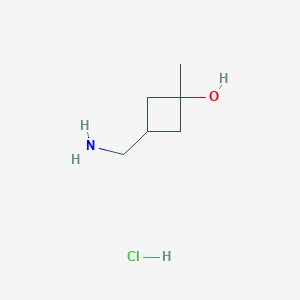

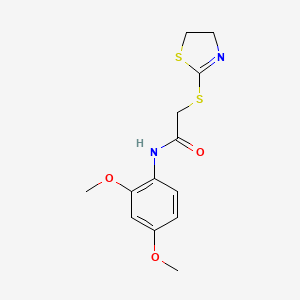

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)